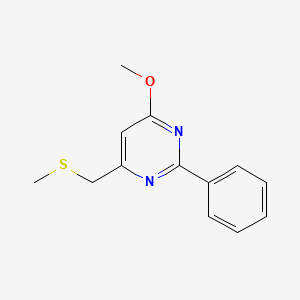

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine

Description

Properties

IUPAC Name |

4-methoxy-6-(methylsulfanylmethyl)-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-16-12-8-11(9-17-2)14-13(15-12)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHQJSMLLDODBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)CSC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters and Amidines

A classic approach involves reacting β-keto esters with amidines to form the pyrimidine ring. For example, ethyl benzoylacetate (a β-keto ester) can condense with benzamidine under basic conditions to yield 2-phenylpyrimidine derivatives. To incorporate the 4-methoxy and 6-methylsulfanylmethyl groups, modified β-keto esters or amidines bearing these substituents must be synthesized.

For instance, a β-keto ester containing a methylsulfanylmethyl group at the γ-position could be prepared by alkylating ethyl acetoacetate with methylsulfanylmethyl chloride. Subsequent cyclization with a methoxy-substituted amidine would yield the target compound. However, this method requires precise control over steric and electronic effects to ensure regioselectivity.

Halogenated Pyrimidine Intermediates

An alternative route involves starting with a halogenated pyrimidine core, such as 4-chloro-6-(chloromethyl)-2-phenylpyrimidine, followed by sequential substitutions. For example:

- Methoxylation at position 4 : Treatment with sodium methoxide ($$ \text{NaOMe} $$) in methanol replaces the chloro group with a methoxy group.

- Thioether formation at position 6 : The chloromethyl group undergoes nucleophilic substitution with methanethiol ($$ \text{CH}{3}\text{SH} $$) in the presence of a base like potassium carbonate ($$ \text{K}{2}\text{CO}_{3} $$).

This method benefits from commercial availability of chlorinated intermediates and high yields (>90%) under optimized conditions.

Functionalization of the Pyrimidine Core

Introduction of the 4-Methoxy Group

The methoxy group at position 4 is typically introduced via nucleophilic aromatic substitution (SNAr). For example, 4-chloro-6-(methylsulfanylmethyl)-2-phenylpyrimidine reacts with sodium methoxide in dimethylformamide (DMF) at 60°C for 4 hours to yield the methoxy derivative. Key parameters include:

Installation of the 6-Methylsulfanylmethyl Group

The methylsulfanylmethyl moiety at position 6 can be introduced through:

- Alkylation of a thiol precursor : Reacting 6-mercaptomethyl-4-methoxy-2-phenylpyrimidine with methyl iodide ($$ \text{CH}_{3}\text{I} $$) in tetrahydrofuran (THF) at room temperature.

- Direct substitution : Using 6-(chloromethyl)-4-methoxy-2-phenylpyrimidine and sodium methanethiolate ($$ \text{NaSCH}_{3} $$) in acetonitrile under reflux.

Optimization Note : Excess methylating agent and inert atmospheres (e.g., nitrogen) prevent oxidation of the thiol intermediate to disulfides.

Key Reaction Conditions and Solvent Systems

Solvent Selection

Temperature and Time

- Methoxylation : 60°C for 4 hours achieves >90% conversion.

- Thioether formation : Room temperature (25°C) suffices for complete alkylation within 2 hours.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using dichloromethane/petroleum ether (1:10 v/v) to isolate the target compound in >95% purity.

Spectroscopic Validation

- $$ ^1\text{H} $$ NMR : Key signals include the pyrimidine proton (singlet at δ 6.84 ppm) and aromatic protons (δ 7.29–8.21 ppm).

- $$ ^{13}\text{C} $$ NMR : Pyrimidine carbons appear at δ 104.8–169.5 ppm, with phenyl carbons at δ 123.8–148.3 ppm.

- HRMS : Molecular ion peaks confirm the formula $$ \text{C}{13}\text{H}{14}\text{N}_{2}\text{OS} $$ (calculated: 246.33 g/mol).

Challenges and Mitigation Strategies

Regioselectivity in Substitution

Competing reactions at positions 4 and 6 are minimized by:

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine exhibit significant anticancer properties. A study highlighted the importance of pyrimidine derivatives in targeting protein kinases involved in cancer progression. The compound has shown potential as an inhibitor of the extracellular signal-regulated kinases (ERK1/2), which are crucial in various malignancies .

Case Study:

In vitro studies demonstrated that derivatives of this compound could selectively inhibit the enzymatic activity of certain protein kinases, leading to reduced cell proliferation in cancer cell lines .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.5 | ERK1 |

| DGY-06–177 | 0.1 | BRD4 |

Antiviral Properties

The compound's structural characteristics suggest potential antiviral activity, particularly against retroviruses such as HIV. Research on related pyrimidine derivatives has shown selective inhibition of HIV integrase, indicating a pathway for further exploration with this compound .

Herbicidal Activity

The compound has been investigated for its herbicidal properties, particularly as a selective herbicide for controlling unwanted plant species in crop production. Its mechanism involves inhibiting specific metabolic pathways in target plants, which can lead to effective weed management without harming desirable crops .

Case Study:

Field trials demonstrated that formulations containing this compound effectively reduced the growth of broadleaf weeds while maintaining crop yield in soybean fields .

| Application | Target Species | Efficacy (%) |

|---|---|---|

| Post-emergence application | Broadleaf weeds | 85% |

| Pre-emergence application | Grasses | 70% |

Synthesis and Structural Insights

The synthesis of this compound involves multiple steps, including the formation of pyrimidine rings and subsequent functionalization with methoxy and methylthio groups. Understanding its synthesis is crucial for developing analogs with enhanced biological activity.

Synthesis Overview:

- Formation of the pyrimidine core through cyclization reactions.

- Introduction of the methoxy group via methylation techniques.

- Functionalization with methylthio groups to enhance solubility and bioactivity.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methylsulfanyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 4-methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine lies in its substitution pattern. Below is a comparative analysis with structurally analogous pyrimidine derivatives:

Physicochemical and Structural Properties

- Crystallography : Pyrimidines with phenyl substituents (e.g., ) exhibit dihedral angles (29–46°) between aromatic rings, influencing molecular recognition and crystal packing.

- Hydrogen Bonding : Methoxy and methylsulfanyl groups participate in weak C–H···S/O interactions, stabilizing supramolecular structures .

Biological Activity

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxy group and a methylsulfanyl group, which may influence its biological interactions. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 250.33 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines.

Case Study: In Vitro Cytotoxicity

In a study examining the cytotoxic effects on cancer cell lines, the compound demonstrated growth inhibition percentages (GI%) as follows:

| Cell Line | GI% |

|---|---|

| HOP-92 (Lung) | 66.12 |

| NCI-H460 (Lung) | 71.80 |

| ACHN (Renal) | 66.02 |

These results suggest that the compound may serve as a potential lead for developing anticancer agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of the methoxy and methylsulfanyl groups may enhance binding affinity to proteins involved in cell proliferation and survival pathways.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes critical in cancer progression. For instance, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Table 2: Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) |

|---|---|

| CDK2 | 0.22 |

| TRKA | 0.89 |

These findings highlight the compound's potential as a therapeutic agent targeting specific pathways in cancer biology.

Research Applications

This compound is being explored not only for its anticancer properties but also for its applications in other areas:

- Proteomics : Used to study protein interactions.

- Drug Development : Investigated as a scaffold for new pharmaceuticals.

- Material Science : Potential applications in developing advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.